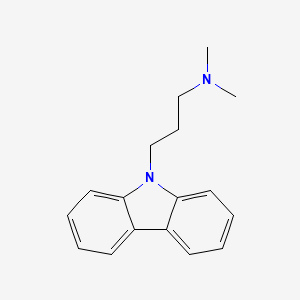
3-carbazol-9-yl-N,N-dimethylpropan-1-amine
概述
描述
3-carbazol-9-yl-N,N-dimethylpropan-1-amine is a derivative of carbazole, an aromatic heterocyclic organic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-carbazol-9-yl-N,N-dimethylpropan-1-amine typically involves the functionalization of the carbazole core. One common method is the N-alkylation of carbazole with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-carbazol-9-yl-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone or silver oxide in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 9,9’-bicarbazyl and other oligomeric products.
Reduction: Corresponding reduced carbazole derivatives.
Substitution: N-substituted carbazole derivatives.
科学研究应用
3-carbazol-9-yl-N,N-dimethylpropan-1-amine has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-carbazol-9-yl-N,N-dimethylpropan-1-amine involves its interaction with molecular targets and pathways. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various cellular processes, including signal transduction and gene expression .
相似化合物的比较
Similar Compounds
Carbazole: The parent compound with similar structural features but lacking the dimethylamino propyl group.
N-vinyl carbazole: A derivative used in the production of polymers with photoconductive properties.
Poly(2,7-carbazole): A polymer with extended conjugation length and lower bandgap energy.
Uniqueness
3-carbazol-9-yl-N,N-dimethylpropan-1-amine is unique due to the presence of the dimethylamino propyl group, which enhances its solubility and reactivity. This functional group also imparts unique electronic properties, making it suitable for specific applications in optoelectronics and medicinal chemistry .
属性
CAS 编号 |
20811-26-1 |
|---|---|
分子式 |
C17H20N2 |
分子量 |
252.35 g/mol |
IUPAC 名称 |
3-carbazol-9-yl-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C17H20N2/c1-18(2)12-7-13-19-16-10-5-3-8-14(16)15-9-4-6-11-17(15)19/h3-6,8-11H,7,12-13H2,1-2H3 |
InChI 键 |
YSZTZAYSHQJVQU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN1C2=CC=CC=C2C3=CC=CC=C31 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
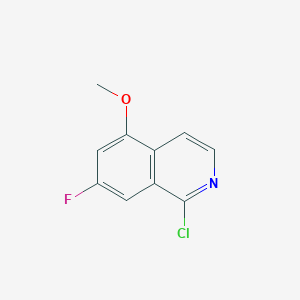
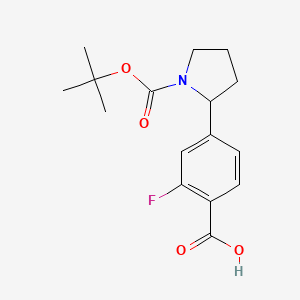
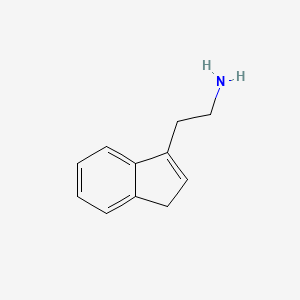
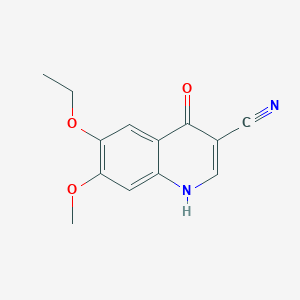
![Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]-](/img/structure/B8786768.png)

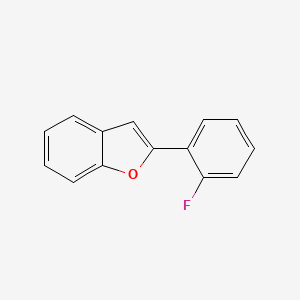
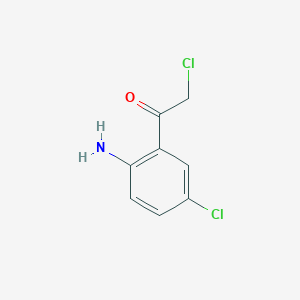
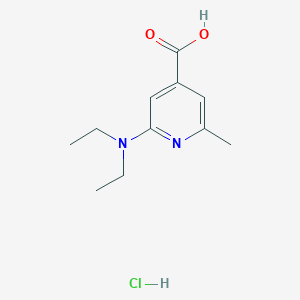

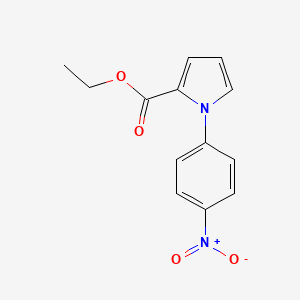
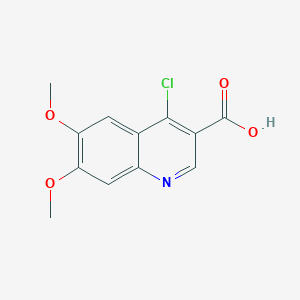

![3-bromothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B8786832.png)
